molecular formula C40H53O11P B2681802 [({[(2,2-dimethylpropanoyl)oxy]methoxy}({[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyloxan-2-yl]methyl})phosphoryl)oxy]methyl 2,2-dimethylpropanoate CAS No. 1623137-00-7

[({[(2,2-dimethylpropanoyl)oxy]methoxy}({[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyloxan-2-yl]methyl})phosphoryl)oxy]methyl 2,2-dimethylpropanoate

Cat. No.: B2681802
CAS No.: 1623137-00-7
M. Wt: 740.827
InChI Key: UDKWNFSMIRGOHM-XKEMAEIQSA-N
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Description

[({[(2,2-dimethylpropanoyl)oxy]methoxy}({[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyloxan-2-yl]methyl})phosphoryl)oxy]methyl 2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C40H53O11P and its molecular weight is 740.827. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • A study by Iijima et al. (1979) explored the synthesis of compounds starting with precursors corresponding to β-tetra-, β-tri-, and β-di-carbonyl compounds, contributing to the understanding of chemical structures and reactions similar to the compound (Iijima et al., 1979).
  • Budzisz et al. (2004) investigated the synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions, providing insights into complex formation and ligand behavior (Budzisz et al., 2004).

Photopolymerization and Photophysical Properties

  • Guillaneuf et al. (2010) discussed the use of a compound bearing a chromophore group for photopolymerization, indicating the potential for such structures in polymerization processes under UV irradiation (Guillaneuf et al., 2010).

Copolymerization and Material Science

  • Research by Hussain et al. (2019) on the synthesis and copolymerization of novel oxy ring-substituted isopropyl cyanoarylacrylates highlights the relevance of similar compounds in the development of new materials with specific properties (Hussain et al., 2019).

Protective Groups in Organic Synthesis

  • A study by Zabadal et al. (2001) on the photoremoval of protecting groups for carboxylic acids demonstrates the application of similar chemical structures in facilitating controlled reactions in organic synthesis (Zabadal et al., 2001).

Catalysis and Chemical Reactions

  • Núñez Magro et al. (2010) explored the methoxycarbonylation of alkynes catalysed by palladium complexes, revealing the potential of similar compounds in catalysis and organic transformations (Núñez Magro et al., 2010).

Properties

IUPAC Name

[2,2-dimethylpropanoyloxymethoxy-[[(2S,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl]phosphoryl]oxymethyl 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H53O11P/c1-29-34(44-23-30-17-11-8-12-18-30)36(46-25-32-21-15-10-16-22-32)35(45-24-31-19-13-9-14-20-31)33(51-29)26-52(43,49-27-47-37(41)39(2,3)4)50-28-48-38(42)40(5,6)7/h8-22,29,33-36H,23-28H2,1-7H3/t29-,33+,34+,35+,36+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKWNFSMIRGOHM-XKEMAEIQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)CP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H53O11P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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